![molecular formula C12H13N3O4S B2663349 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole CAS No. 332388-91-7](/img/structure/B2663349.png)
2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole
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Description
The compound “2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The molecule also contains a nitrobenzenesulfonyl group and an isopropyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Predicting these properties for a specific compound requires detailed knowledge of its structure and the nature of its constituent atoms .Scientific Research Applications
Synthesis and Characterization of Complexes
Research on imidazole complexes of metal benzenesulfonates has led to the synthesis and characterization of novel transition metal benzenesulfonate complexes. These complexes, involving imidazole ligands, have been studied for their physicochemical and spectroscopic properties, showcasing the utility of 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole derivatives in developing coordination compounds with potential applications in catalysis and materials science (Yazıcılar, Gürkan, Uçar, & Kazak, 2009).
Novel Synthesis Pathways
In organic synthesis, derivatives of 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole have been utilized in novel synthesis pathways. For instance, the reaction of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide has provided a new method to synthesize 3-(4-tosyl)imidazo[1,5-a][1,4]benzodiazepines, highlighting the compound's role in medicinal chemistry and drug discovery (Pozo, Macías, Alonso, & González, 2004).
Solid-phase Synthesis
The compound has been involved in the solid-phase synthesis of sulfonyl analogues and other heterocyclic derivatives. Such syntheses are critical in streamlining the production of complex molecules for pharmaceuticals and other applications. This approach has enabled the efficient generation of target compounds with high purity, demonstrating the versatility of 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole in facilitating chemical transformations (McMaster, Fülöpová, Popa, Grepl, & Soural, 2014).
Protein Purification
In biochemistry, poly(N-isopropylacrylamide)s with imidazole endgroups, derived from 2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole, have been employed to separate histidine-tagged proteins directly from crude cell lysates. This application underscores the compound's utility in bioseparation processes, particularly in the purification of biologically significant proteins (Carter, Rimmer, Rutkaitė, Swanson, Fairclough, Sturdy, & Webb, 2006).
properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-2-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-9(2)12-13-6-7-14(12)20(18,19)11-5-3-4-10(8-11)15(16)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDBWJCKUIJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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